N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Description

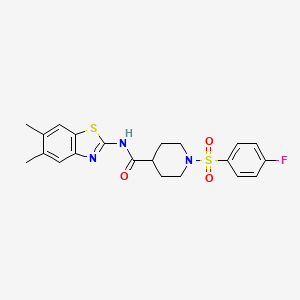

This compound is a piperidine-4-carboxamide derivative featuring a 5,6-dimethylbenzothiazole moiety and a 4-fluorobenzenesulfonyl group. Its structure integrates a benzothiazole ring substituted with two methyl groups at positions 5 and 6, linked via an amide bond to a piperidine-4-carboxamide core. The piperidine nitrogen is further sulfonylated with a 4-fluorophenyl group.

Properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S2/c1-13-11-18-19(12-14(13)2)29-21(23-18)24-20(26)15-7-9-25(10-8-15)30(27,28)17-5-3-16(22)4-6-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFMTGYAFGBNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which is then functionalized with dimethyl groups. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the fluorophenylsulfonyl group via sulfonylation reactions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Key parameters such as temperature, pressure, and reaction time are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential as a biochemical probe or inhibitor. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonylated piperidine-4-carboxamides. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, synthetic yields, and physicochemical properties.

Structural Analogues from Literature

describes seven compounds sharing the N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(aryl-sulfonyl)piperidine-4-carboxamide scaffold. These analogues differ in the substitution pattern of the aryl-sulfonyl group and the benzothiazole-linked phenyl ring. Key distinctions include:

Key Observations:

Substituent Effects on Yield: Electron-withdrawing groups (e.g., halogens in 4–20, 4–21) correlate with lower yields (16–53%), whereas electron-donating groups (e.g., methyl in 4–22) improve yields (75%).

Benzothiazole Modifications: Unlike the target compound’s 5,6-dimethylbenzothiazole, analogues in feature a 4-phenylbenzothiazole.

Sulfonyl Group Diversity : The 4-fluorobenzenesulfonyl group in the target compound is distinct from dihalogenated or alkylated variants in analogues. Fluorine’s electronegativity may influence hydrogen-bonding interactions in biological targets compared to bulkier substituents like bromine or methyl .

Physicochemical and Spectral Comparisons

- NMR Data : Analogues in exhibit characteristic δ 7.5–8.5 ppm (aromatic protons) and δ 2.5–4.0 ppm (piperidine and sulfonamide protons). The target compound’s 5,6-dimethylbenzothiazole would show upfield-shifted methyl signals (~δ 2.3–2.6 ppm) absent in phenyl-substituted analogues.

- HRMS Validation : All analogues in display <5 ppm error between calculated and experimental HRMS values, confirming structural integrity. The target compound would require similar validation to ensure purity .

Functional Analogues from Other Sources

- Enamine Ltd. Compound (): A piperidine-4-carboxamide with a 2-chloro-5-methanesulfonylphenyl group (Mol. weight: 564.47). The methanesulfonyl group introduces strong electron-withdrawing effects, contrasting with the target’s 4-fluorobenzenesulfonyl. This highlights the role of sulfonyl electronics in modulating reactivity or bioactivity .

- XL177A (): A complex acridine-piperazine hybrid (Mol. weight: 861.47). While structurally distinct, its piperidine-carboxamide core underscores the scaffold’s versatility in drug design, particularly for central nervous system targets .

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features contribute to its potential therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure

The compound features a benzothiazole moiety, which is significant for its biological activity. The presence of a piperidine ring and a sulfonyl group further enhances its pharmacological profile. The molecular formula is C_{16}H_{18}F_N_2O_2S, with a molecular weight of approximately 340.39 g/mol.

Anticancer Properties

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

- Cell Proliferation Inhibition : Studies using the MTT assay have shown that compounds similar to this compound can effectively inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .

- Apoptosis Induction : Flow cytometry analyses have demonstrated that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways and altering the expression levels of key proteins involved in cell survival and death .

- Cell Migration Inhibition : Scratch wound healing assays reveal that the compound can hinder the migration of cancer cells, an essential factor in metastasis .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth.

- Inhibition of Bacterial Growth : Research indicates that benzothiazole derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications as antibacterial agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial for bacterial metabolism .

Study 1: Anticancer Efficacy

A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activities against several cancer cell lines. The lead compound demonstrated significant antiproliferative effects at low micromolar concentrations, with IC50 values indicating potent activity against A431 and A549 cells .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of benzothiazole derivatives against common pathogens. Results showed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Organism | Assay Type | Result |

|---|---|---|---|

| Anticancer | A431 (Carcinoma) | MTT Assay | IC50 = 1-4 μM |

| A549 (Lung Cancer) | Apoptosis Assay | Induced apoptosis | |

| Migration Assay | Inhibited migration | ||

| Antimicrobial | E. coli | MIC Determination | Effective against multiple strains |

| S. aureus | Zone of Inhibition | Significant inhibition observed |

Q & A

Q. What are the typical synthetic routes for synthesizing N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide?

- Methodological Answer : Synthesis involves multi-step organic reactions:

Core Formation : Construct the 5,6-dimethylbenzothiazole moiety via condensation of o-aminothiophenol derivatives with ketones or aldehydes under oxidative conditions (e.g., iodine/chloranil) .

Piperidine Carboxamide Assembly : Introduce the piperidine-4-carboxamide group through amide coupling using activated carboxylic acids (e.g., EDC/HOBt) or acid chlorides with appropriate amines .

Sulfonylation : React the piperidine nitrogen with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .

Purification typically employs column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for aromatic protons (δ 6.5–8.5 ppm), piperidine aliphatics (δ 1.5–3.5 ppm), and sulfonamide groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 columns) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols/dust .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture .

Intermediate Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

- Methodological Answer :

- Parameter Tuning : Optimize molar ratios (e.g., 1.2 equivalents of sulfonyl chloride), temperature (0–25°C), and reaction time (2–6 hours) to minimize side products .

- Catalyst Use : Add catalytic DMAP to enhance reactivity .

- Workup : Precipitate the product using ice-cold water to improve yield .

Q. What strategies resolve low solubility in aqueous buffers during bioassays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .

- Salt Formation : Convert the free base to a hydrochloride salt via HCl gas treatment .

- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced Research Questions

Q. How to address contradictory data in receptor binding assays (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics/thermodynamics .

- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding site variations .

- Batch Consistency : Verify compound purity and stereochemistry across experimental replicates .

Q. How to design a study probing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

Scaffold Modification : Synthesize analogs with variations in:

- Benzothiazole substituents (e.g., halogens, methyl groups) .

- Piperidine ring size/rigidity (e.g., morpholine replacement) .

- Sulfonamide aryl groups (e.g., chloro vs. fluoro substituents) .

Biological Testing : Screen analogs against target enzymes/receptors using fluorescence polarization or radioligand assays .

Computational Modeling : Use QSAR (quantitative SAR) to correlate structural features with activity .

Q. What methodologies assess compound stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–60°C, UV light) and monitor degradation via HPLC-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound loss .

- Metabolite Identification : Use liver microsomes and LC-HRMS to detect phase I/II metabolites .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields across studies?

- Methodological Answer :

- Reagent Purity : Trace impurities (e.g., residual solvents in sulfonyl chlorides) can suppress yields; use freshly distilled reagents .

- Reaction Monitoring : Employ TLC or in situ IR spectroscopy to track intermediate formation .

- Scale-Up Effects : Optimize stirring rate and heat transfer for larger batches to avoid localized overheating .

Q. Why do bioactivity results vary between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Factors : Assess bioavailability differences via PK/PD modeling (e.g., plasma half-life, tissue distribution) .

- Metabolic Profiling : Identify active/inactive metabolites in vivo that may not be present in vitro .

- Model Relevance : Validate in vivo models for target expression levels and physiological relevance to human disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.